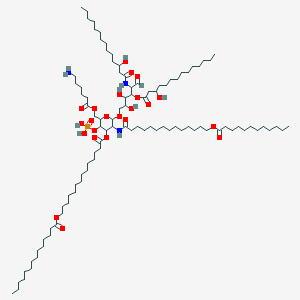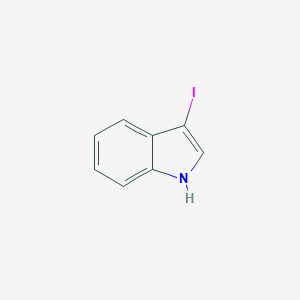![molecular formula C10H15NO B116684 2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 150205-56-4](/img/structure/B116684.png)
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound that belongs to the class of tropane alkaloids. It is also known as tropinone and is a precursor to several important drugs, including cocaine and atropine. The compound has been extensively studied for its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene is complex and involves interactions with several different neurotransmitter systems in the brain. It is believed to act as a competitive inhibitor of the dopamine transporter, which leads to increased dopamine levels in the brain. The compound also has affinity for several other neurotransmitter receptors, including the serotonin and norepinephrine receptors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene are diverse and depend on the dose and route of administration. At low doses, the compound has been shown to have analgesic and anesthetic effects. At higher doses, it can cause hallucinations, delirium, and other psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and has well-established pharmacological properties. However, the psychoactive effects of the compound can make it difficult to work with, and caution must be taken when handling and administering the compound.
Direcciones Futuras
There are several future directions for research on 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene. One area of interest is the development of new drugs based on the compound's structure. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further studies are needed to elucidate the compound's mechanism of action and to better understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anesthetic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propiedades
Número CAS |
150205-56-4 |
|---|---|
Nombre del producto |
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(3-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-6-5-8-3-4-9(11-8)10(6)7(2)12/h8-9,11H,3-5H2,1-2H3 |
Clave InChI |
YKDXSKUUZCKKOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CCC(C1)N2)C(=O)C |
SMILES canónico |
CC1=C(C2CCC(C1)N2)C(=O)C |
Sinónimos |
Ethanone, 1-(3-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

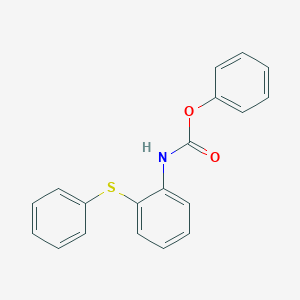
![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)
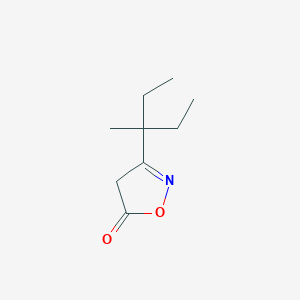
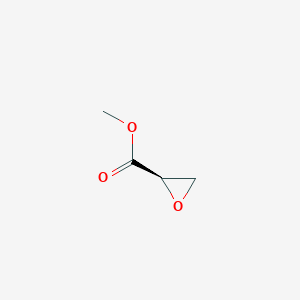
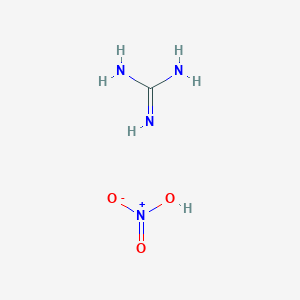
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
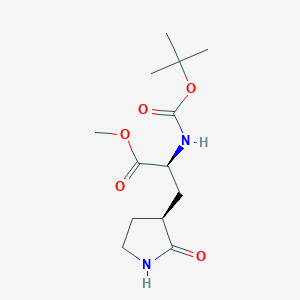
![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)
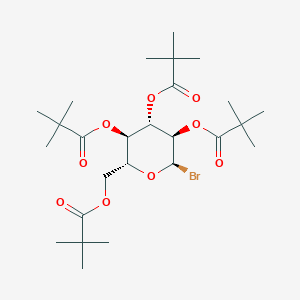
![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione](/img/structure/B116628.png)
![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)
